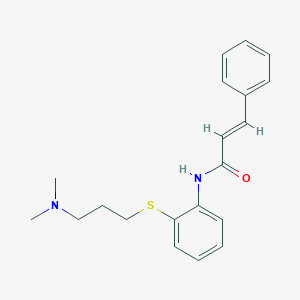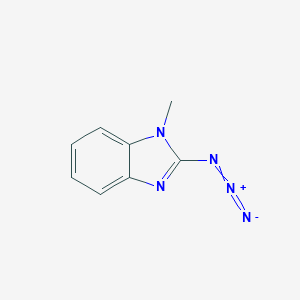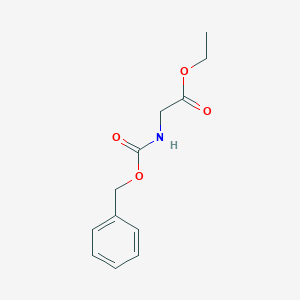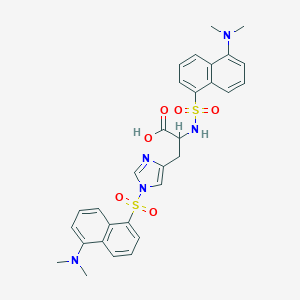![molecular formula C13H19ClN2O2 B073315 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide CAS No. 1149-65-1](/img/structure/B73315.png)
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and plays a vital role in maintaining metabolic balance in response to changes in nutrient availability. A-769662 has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and has potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity.
Wirkmechanismus
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide activates AMPK by binding to the γ subunit of the enzyme, allosterically activating the kinase activity of the α subunit. This leads to increased phosphorylation of downstream targets involved in glucose and lipid metabolism, resulting in improved metabolic function.
Biochemische Und Physiologische Effekte
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been shown to increase glucose uptake and fatty acid oxidation in skeletal muscle, and to reduce hepatic glucose production and lipogenesis in liver. It also increases insulin sensitivity and glucose tolerance, and reduces body weight and adiposity in animal models of obesity and type 2 diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide as a research tool include its specificity for AMPK activation, and its ability to improve metabolic function in vivo. However, its effects on other cellular pathways and potential off-target effects should be carefully considered. Additionally, the synthesis of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
Future research on 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could focus on its potential therapeutic applications in the treatment of metabolic disorders such as type 2 diabetes and obesity. Further studies could also investigate the effects of 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide on other cellular pathways and potential off-target effects. Additionally, the development of more efficient and scalable synthesis methods for 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide could facilitate its use as a research tool and potential therapeutic agent.
Synthesemethoden
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 4-chlorophenol with 3-dimethylaminopropylamine to form the intermediate 4-chlorophenoxy-3-dimethylaminopropylamine. This intermediate is then reacted with acetic anhydride to form the final product, 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle, and to increase fatty acid oxidation in liver and adipose tissue. 2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide has also been shown to reduce body weight and improve glucose tolerance in animal models of obesity and type 2 diabetes.
Eigenschaften
CAS-Nummer |
1149-65-1 |
|---|---|
Produktname |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
Molekularformel |
C13H19ClN2O2 |
Molekulargewicht |
270.75 g/mol |
IUPAC-Name |
2-(4-chlorophenoxy)-N-[3-(dimethylamino)propyl]acetamide |
InChI |
InChI=1S/C13H19ClN2O2/c1-16(2)9-3-8-15-13(17)10-18-12-6-4-11(14)5-7-12/h4-7H,3,8-10H2,1-2H3,(H,15,17) |
InChI-Schlüssel |
SHOCZPNWEOMZQE-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl |
Kanonische SMILES |
CN(C)CCCNC(=O)COC1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




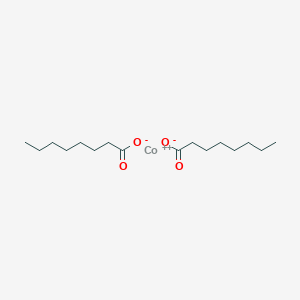
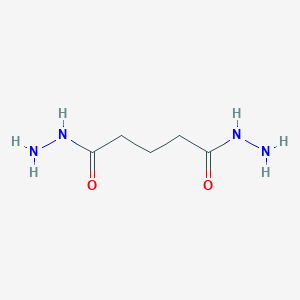
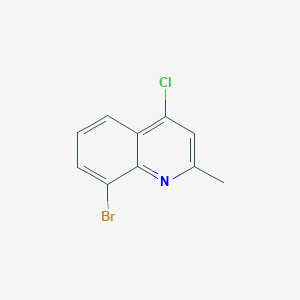
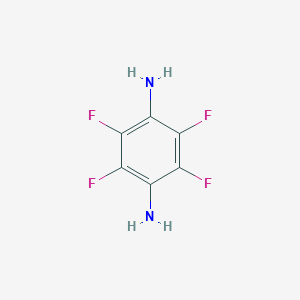
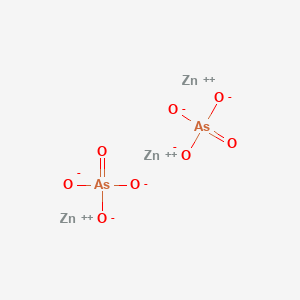

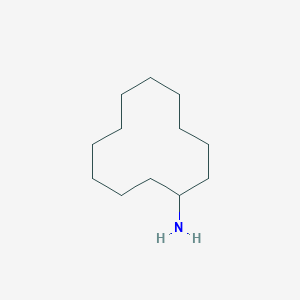

![Benzo[d]thiazol-7-amine](/img/structure/B73251.png)
